4-(2-Cyanophenoxy)naphthalene-1-carboxylic acid
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Overview
Description
4-(2-Cyanophenoxy)naphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a carboxylic acid group and a cyanophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanophenoxy)naphthalene-1-carboxylic acid typically involves the reaction of naphthalene-1-carboxylic acid with 2-cyanophenol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanophenoxy)naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The cyanophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives .
Scientific Research Applications
4-(2-Cyanophenoxy)naphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may be used in the study of biological processes and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Cyanophenoxy)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid: A simpler derivative without the cyanophenoxy group.
2-Cyanophenol: Lacks the naphthalene ring but contains the cyanophenoxy group.
Naphthalene-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position
Uniqueness
4-(2-Cyanophenoxy)naphthalene-1-carboxylic acid is unique due to the presence of both the naphthalene ring and the cyanophenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H11NO3 |
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Molecular Weight |
289.3 g/mol |
IUPAC Name |
4-(2-cyanophenoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C18H11NO3/c19-11-12-5-1-4-8-16(12)22-17-10-9-15(18(20)21)13-6-2-3-7-14(13)17/h1-10H,(H,20,21) |
InChI Key |
KRTLVPXISLAGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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